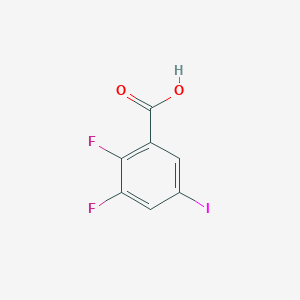

2,3-Difluoro-5-iodobenzoic acid

Description

2,3-Difluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₇H₂F₂IO₂ and a molecular weight of 314.00 g/mol. The compound features two fluorine atoms at the 2- and 3-positions of the aromatic ring, an iodine atom at the 5-position, and a carboxylic acid group at the 1-position. This substitution pattern imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the iodine atom’s role as a leaving group.

Properties

IUPAC Name |

2,3-difluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKVHQOVPZBEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-iodobenzoic acid can be achieved through several methods. One common approach involves the reaction of 1,2-difluoro-3,5-diiodobenzene with carbon dioxide under specific conditions . Another method includes the use of 2,3-difluorobenzoic acid as a starting material, which undergoes iodination at the 5-position using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, such as this compound derivatives.

Reduction Reactions: The compound can be reduced to form 2,3-difluorobenzoic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation reactions can produce different oxidized derivatives.

Scientific Research Applications

2,3-Difluoro-5-iodobenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2,4-Difluoro-5-iodobenzoic Acid (CAS 229178-74-9)

- Structure : Fluorine at 2- and 4-positions; iodine at 5-position.

- Key Differences: The 2,4-difluoro substitution alters the electronic distribution compared to the 2,3-difluoro isomer.

- Similarity Score : 0.87 (structural similarity) .

3-Chloro-2,4-difluoro-5-iodobenzoic Acid (CAS 1000162-62-8)

- Structure : Chlorine at 3-position, fluorine at 2- and 4-positions, iodine at 5-position.

- Key Differences : Chlorine’s stronger electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~1.5–2.0) compared to fluorine. The bulkier chlorine atom may also hinder reactions at the 3-position.

- Molecular Weight : 318.44 g/mol .

Functional Group Modifications

5-Amino-2,3-difluorobenzoic Acid

- Structure: Amino group replaces iodine at 5-position.

- Key Differences: The electron-donating amino group decreases acidity (pKa ~4.5–5.0) and enhances solubility in polar solvents. This derivative is less reactive in cross-coupling but may serve as a precursor for amide or heterocycle synthesis.

- Similarity Score : 0.94 .

Methyl 2,3-Difluoro-5-iodobenzoate (CAS 1163692-49-6)

Halogen Replacement and Reactivity

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

- Structure : Difluorobenzodioxole ring fused to the benzoic acid.

- The fluorine atoms in the dioxole ring create a strong electron-withdrawing environment, increasing acidity (pKa ~1.0–1.5).

- Synonym: 3,4-Difluoromethylenedioxy benzoic acid .

Key Research Findings

Reactivity in Cross-Coupling: The iodine atom in 2,3-Difluoro-5-iodobenzoic acid facilitates efficient Suzuki-Miyaura couplings, outperforming chloro- or amino-substituted analogs due to iodine’s superior leaving-group ability .

Acidity Trends : Electron-withdrawing substituents (e.g., Cl, F) lower the pKa of the carboxylic acid group, enhancing its reactivity in esterification or amidation reactions .

Biological Activity

2,3-Difluoro-5-iodobenzoic acid (DFIBA) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of DFIBA, focusing on its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

DFIBA is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzoic acid core. Its molecular formula is , and it possesses unique chemical properties due to the electronegativity of the halogen substituents. These properties influence its reactivity and interactions with biological targets.

The biological activity of DFIBA is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms can enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities or receptor functions, thereby influencing various biological processes.

Key Mechanisms:

- Enzyme Inhibition : DFIBA may inhibit enzymes by binding to active sites or allosteric sites, altering their activity.

- Receptor Modulation : The compound could interact with cell surface receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with DFIBA:

Case Studies

Several studies have investigated the effects of DFIBA on cellular systems:

- Study on Cancer Cell Lines : A study assessed the antiproliferative effects of DFIBA on human tumor cells, revealing IC50 values that suggest significant inhibition at micromolar concentrations.

- Antimicrobial Activity Assessment : Research on related halogenated compounds indicates that modifications in the structure can lead to enhanced antibacterial properties, suggesting that DFIBA might exhibit similar effects against pathogenic bacteria.

Comparative Analysis

To better understand the significance of DFIBA in biological contexts, a comparison with similar compounds is useful:

| Compound Name | Structure | Antiproliferative Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Fluoro-5-iodobenzoic acid | C7H4FIO2 | Moderate | Yes |

| 2,3-Difluoro-4-iodobenzoic acid | C7H4F2IO2 | High | Limited |

| 2-Iodobenzoic acid | C7H5IO2 | Low | Yes |

This table highlights how structural variations among halogenated benzoic acids can influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.